2-Chlorothiophene-3-boronic acid
Overview
Description
2-Chlorothiophene-3-boronic acid is an organic compound with the chemical formula C4H4BClO2S. It is a boronic acid derivative of chlorothiophene, characterized by the presence of a boronic acid group attached to the thiophene ring. This compound is primarily used in organic synthesis and has significant applications in the fields of pharmaceuticals and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 2-Chlorothiophene-3-boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of an aryl or vinyl halide with a boronic acid in the presence of a palladium catalyst .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorothiophene-3-boronic acid undergoes various chemical reactions, including:
Coupling Reactions: Such as Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Thiolation Reactions:
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (e.g., K2CO3), and a solvent such as toluene or ethanol.
Thiolation Reactions: Often use thiol reagents under basic conditions.
Major Products:
Coupling Reactions: Produce biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Thiolation Reactions: Yield thiophene derivatives with various functional groups.
Scientific Research Applications
2-Chlorothiophene-3-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chlorothiophene-3-boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, for example, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond . This process involves the transfer of an organic group from boron to palladium, followed by reductive elimination to form the final product .
Comparison with Similar Compounds
3-Chlorothiophene-2-boronic acid: Another boronic acid derivative of chlorothiophene, differing in the position of the boronic acid group.
Phenylboronic acid: A simpler boronic acid used in similar coupling reactions.
2-Bromo-5-methylpyridine: Another boronic acid derivative used in organic synthesis.
Uniqueness: 2-Chlorothiophene-3-boronic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Properties
IUPAC Name |
(2-chlorothiophen-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BClO2S/c6-4-3(5(7)8)1-2-9-4/h1-2,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVLMZZYJOJCTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(SC=C1)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625099 | |
Record name | (2-Chlorothiophen-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177734-82-6 | |
Record name | B-(2-Chloro-3-thienyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177734-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chlorothiophen-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chlorothiophene-3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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